molecular formula C10H17NO5 B12125587 Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate

Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate

Cat. No.: B12125587
M. Wt: 231.25 g/mol
InChI Key: PXEVTLSNKSGQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is an organic compound that is widely used in various fields of chemistry and biochemistry. It is a derivative of amino acids and is often used as a building block in the synthesis of more complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate typically involves the reaction of an amino acid derivative with tert-butyl dicarbonate (Boc2O) in the presence of a base. One common method involves the use of sodium borohydride in methanol at low temperatures to achieve high yields . Another method involves the use of methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient protocols. The use of readily available reagents and mild reaction conditions makes the industrial production feasible and scalable .

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate involves its role as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate

InChI

InChI=1S/C10H17NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h7H,1-5H3,(H,11,14)

InChI Key

PXEVTLSNKSGQTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.